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Introduction
Strontium sulfide (SrS) is a binary semiconductor compound that has garnered significant

interest for its potential applications in various fields, including optoelectronics and as a host

material for phosphors. An accurate understanding of its electronic band structure is crucial for

predicting its properties and designing novel devices. This technical guide provides a

comprehensive overview of the theoretical and experimental methodologies used to investigate

the band structure of SrS, catering to researchers and professionals in materials science and

related disciplines.

Crystal Structure of Strontium Sulfide
Strontium sulfide predominantly crystallizes in the rock-salt (B1) crystal structure, which

belongs to the face-centered cubic (FCC) lattice system with the space group Fm-3m. Under

high pressure, it can undergo a phase transition to a cesium chloride (B2) structure. The rock-

salt structure is characterized by a lattice of strontium cations and sulfur anions, where each

ion is octahedrally coordinated by six ions of the opposite charge.

Table 1: Crystal Structure Data for Strontium Sulfide (Rock-Salt Phase)
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Parameter Theoretical Value (Å) Experimental Value (Å)

Lattice Constant (a) 6.018[1], 6.020 6.020

Theoretical Band Structure Calculations
The electronic band structure of SrS has been extensively studied using first-principles

calculations based on Density Functional Theory (DFT). These calculations provide valuable

insights into the electronic properties, such as the band gap and effective masses of charge

carriers.

Computational Methods
Various exchange-correlation functionals are employed within the DFT framework to

approximate the complex many-body electron interactions. Commonly used functionals for SrS

include:

Local Density Approximation (LDA): This is one of the simplest approximations, treating the

exchange-correlation energy at each point in space as that of a uniform electron gas with the

same density.

Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-

Ernzerhof (PBE) functional, improve upon LDA by considering the gradient of the electron

density.

Modified Becke-Johnson (mBJ) potential: The mBJ potential is a meta-GGA functional that

often provides more accurate band gap predictions for semiconductors.

Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional: This functional incorporates a fraction

of the exact Hartree-Fock exchange, which generally leads to more accurate band gap

calculations compared to standard GGA or LDA.

Key Findings from Theoretical Studies
Theoretical calculations consistently predict that strontium sulfide is an indirect band gap

semiconductor in its stable rock-salt phase. The valence band maximum (VBM) is typically
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located at the Γ point, while the conduction band minimum (CBM) is at the X point in the

Brillouin zone.

Table 2: Calculated Band Gap of Strontium Sulfide (Rock-Salt Phase) using Different

Theoretical Methods

Method Band Gap (eV) Band Gap Type

LDA 3.05 Indirect (Γ-X)

GGA-PBE 3.23 Indirect (Γ-X)

mBJ 4.28 Indirect (Γ-X)

HSE06 4.15 Indirect (Γ-X)

Table 3: Calculated Electron and Hole Effective Masses for Strontium Sulfide (in units of free

electron mass, m₀)

Direction
Electron Effective Mass
(mₑ)

Hole Effective Mass (mₕ)

Γ → X 0.41 (longitudinal) 0.52 (heavy hole)

Γ → K 0.25 (transverse) 0.28 (light hole)

Experimental Protocols
Experimental validation of theoretical predictions is essential. This section details the

methodologies for the synthesis and characterization of strontium sulfide.

Synthesis of Strontium Sulfide
Several methods can be employed to synthesize SrS, each with its own advantages and

challenges.

1. Carbothermic Reduction of Celestite (SrSO₄)

This is a common industrial method for producing SrS.
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Materials: Celestite ore (strontium sulfate, SrSO₄), metallurgical coke (carbon).

Procedure:

The celestite ore is crushed and finely ground.

It is then mixed with powdered coke. The typical stoichiometric ratio of C/SrSO₄ is 2:1,

though an excess of carbon is often used to ensure complete reduction.

The mixture is heated in a furnace to temperatures ranging from 1100°C to 1300°C in an

inert or reducing atmosphere.

The reaction proceeds as follows: SrSO₄ + 2C → SrS + 2CO₂.

The resulting product, known as "black ash," contains SrS, unreacted carbon, and other

impurities from the ore.

Further purification steps, such as leaching, are required to obtain pure SrS.

2. Hydrothermal Synthesis

This method allows for the synthesis of SrS nanoparticles at lower temperatures.

Materials: Strontium chloride hexahydrate (SrCl₂·6H₂O), sodium sulfide nonahydrate

(Na₂S·9H₂O), deionized water.

Procedure:

Prepare an aqueous solution of strontium chloride (e.g., 0.5 M).

Prepare a separate aqueous solution of sodium sulfide (e.g., 0.5 M).

Under constant stirring, slowly add the sodium sulfide solution to the strontium chloride

solution. A white precipitate of SrS will form.

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
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Heat the autoclave to a temperature between 120°C and 200°C for a duration of 12 to 24

hours.

After cooling to room temperature, the precipitate is collected by centrifugation or filtration.

The collected product is washed multiple times with deionized water and ethanol to

remove any unreacted precursors and byproducts.

Finally, the purified SrS powder is dried in a vacuum oven.

Characterization of Strontium Sulfide
1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized SrS.

Sample Preparation: A small amount of the finely ground SrS powder is uniformly spread on

a sample holder.

Measurement:

The sample is placed in an X-ray diffractometer.

A monochromatic X-ray beam (commonly Cu Kα radiation with λ = 1.5406 Å) is directed

onto the sample.

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

The resulting diffraction pattern is a plot of intensity versus 2θ.

Data Analysis: The positions and intensities of the diffraction peaks are compared with

standard diffraction patterns from databases (e.g., the International Centre for Diffraction

Data - ICDD) to confirm the rock-salt crystal structure of SrS and to identify any crystalline

impurities.

2. UV-Visible Spectroscopy for Band Gap Determination

This technique is used to experimentally measure the optical band gap of SrS.
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Sample Preparation (Thin Film):

SrS thin films can be deposited on a transparent substrate (e.g., quartz) using techniques

like pulsed laser deposition, sputtering, or chemical vapor deposition.

The thickness of the film should be uniform and is typically in the range of a few hundred

nanometers.

Measurement:

A UV-Visible spectrophotometer is used to measure the absorbance or transmittance of

the SrS thin film over a range of wavelengths.

A blank substrate is used as a reference to subtract its contribution to the spectrum.

Data Analysis (Tauc Plot):

The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness

(t) using the Beer-Lambert law: α = 2.303 * A / t.

The Tauc relation is used to determine the band gap (Eg): (αhν)ⁿ = A(hν - Eg), where hν is

the photon energy, A is a constant, and the exponent n depends on the nature of the

electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

A Tauc plot is generated by plotting (αhν)¹ᐟ² versus hν for an indirect band gap

semiconductor like SrS.

The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹ᐟ² = 0), and

the intercept gives the experimental value of the band gap.

Signaling Pathways and Workflow Diagrams
Theoretical Calculation Workflow
The following diagram illustrates the typical workflow for a first-principles band structure

calculation of strontium sulfide using DFT.
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Workflow for DFT Band Structure Calculation of SrS

Define Crystal Structure
(SrS, Rock-Salt, Lattice Constant)

Choose Computational Method
(DFT Functional: PBE, HSE06, etc.)

Set Calculation Parameters
(Energy Cutoff, k-point Mesh)

Self-Consistent Field (SCF) Calculation
(Ground State Electron Density)

Non-Self-Consistent Field (NSCF) Calculation
(Band Structure along High-Symmetry Path)

Post-Processing
(Band Structure Plot, Density of States)

Analysis
(Band Gap, Effective Mass)

Click to download full resolution via product page

Workflow for DFT Band Structure Calculation of SrS

Experimental Synthesis and Characterization Logic
This diagram shows the logical flow from synthesis to characterization for experimentally

studying strontium sulfide.
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Experimental Workflow for SrS Synthesis and Characterization

Synthesis

Characterization

Carbothermic Reduction
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Click to download full resolution via product page

Experimental Workflow for SrS Synthesis and Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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